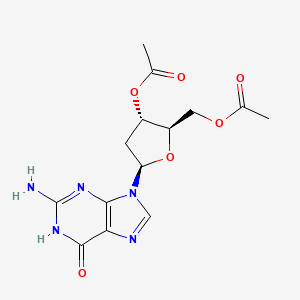

2'-Deoxy-3',5'-di-O-acetylguanosine

Beschreibung

BenchChem offers high-quality 2'-Deoxy-3',5'-di-O-acetylguanosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-Deoxy-3',5'-di-O-acetylguanosine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

[(2R,3S,5R)-3-acetyloxy-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O6/c1-6(20)23-4-9-8(24-7(2)21)3-10(25-9)19-5-16-11-12(19)17-14(15)18-13(11)22/h5,8-10H,3-4H2,1-2H3,(H3,15,17,18,22)/t8-,9+,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZGYRDUIRRZJHS-IVZWLZJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(CC(O1)N2C=NC3=C2N=C(NC3=O)N)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C2N=C(NC3=O)N)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Utilization of 2'-Deoxy-3',5'-di-O-acetylguanosine (CAS 69992-10-5)

An In-Depth Technical Guide for Nucleoside Modification and Prodrug Development

Executive Summary

2'-Deoxy-3',5'-di-O-acetylguanosine (CAS 69992-10-5) serves as a critical "scaffold intermediate" in nucleoside chemistry. Unlike standard phosphoramidites used for chain elongation, this molecule locks the sugar moiety (deoxyribose) with base-labile acetyl groups while leaving the exocyclic amine (N2) of the guanine base accessible (or selectively deprotected).[1] This unique protection pattern makes it the substrate of choice for synthesizing N2-modified guanosine adducts (used in carcinogenesis research) and lipophilic prodrugs .[1]

This guide moves beyond basic data to address the core synthetic challenge: achieving regioselectivity between the N2-amine and the sugar hydroxyls.

Part 1: Chemical Architecture & Properties[1]

The utility of CAS 69992-10-5 lies in its balance of stability and reactivity. The acetyl groups at the 3' and 5' positions render the molecule lipophilic and soluble in organic solvents (unlike the free nucleoside), facilitating reactions that require non-aqueous conditions, such as Palladium-catalyzed cross-couplings.

Physicochemical Profile[1][2][3][4][5][6][7]

| Property | Specification | Technical Note |

| CAS Number | 69992-10-5 | Specific to the 2'-deoxy form. |

| Formula | C₁₄H₁₇N₅O₆ | |

| Molecular Weight | 351.31 g/mol | |

| Solubility | DMSO, DMF, Methanol | Poor solubility in water; critical for organic synthesis.[1] |

| Appearance | White to off-white solid | Hygroscopic; store desiccated at -20°C. |

| Key Functional Groups | 3',5'-O-Acetyl (Esters) | Base-labile; stable to weak acids. |

| Reactive Center | N2-Exocyclic Amine | Nucleophilic; target for alkylation/arylation. |

Part 2: Synthetic Pathways & The Selectivity Challenge

The Core Challenge: 2'-Deoxyguanosine (dG) has three primary nucleophilic sites: the 5'-OH, 3'-OH, and the N2-amine. Direct acetylation with acetic anhydride often yields the N2,3',5'-tri-O-acetyl derivative. Obtaining the 3',5'-di-O-acetyl target (with a free N2) requires a "Protection-Deprotection" strategy or highly tuned chemoselective conditions.

Pathway Analysis

-

Route A (Classic): Per-acetylation of dG to form N2,3',5'-triacetyl-dG, followed by selective hydrolysis of the N2-amide. The amide bond is more labile than the ester bonds under specific mild basic conditions.

-

Route B (Enzymatic): Lipase-catalyzed regioselective acetylation (less common for dG due to solubility issues).[1]

-

Route C (Chemoselective Reduction): Recent methodologies utilize Schwartz’s reagent (Cp₂ZrHCl) to selectively cleave the N-acetyl group while preserving O-acetyl esters.[1]

Figure 1: The synthetic logic flow. The target is achieved by selectively stripping the N-protection while maintaining the O-protection.

Part 3: Validated Experimental Protocol

Objective: Synthesis of 3',5'-di-O-acetyl-2'-deoxyguanosine via selective N-deacetylation of the triacetyl intermediate. This method is preferred for its reproducibility and high purity.[1]

Phase 1: Per-acetylation (Synthesis of Intermediate)[1]

-

Reagents: 2'-Deoxyguanosine (10 mmol), Acetic Anhydride (40 mmol), Pyridine (anhydrous, 50 mL), DMAP (catalytic).

-

Procedure:

-

Workup: Quench with ice-water, extract with DCM, wash with NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.

Phase 2: Selective N-Deacetylation (The Critical Step)

Note: The N-acetyl group on guanine behaves like an amide but is significantly more labile than the sugar esters due to the electron-withdrawing nature of the purine ring.

-

Reagents: 2-Mercaptoethanol (2-ME) and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) OR Mild Methanolic Ammonia.

-

Recommended System:Hydrazine monohydrate in Pyridine/Acetic Acid (Highly selective for N-deacetylation over O-deacetylation).

-

-

Protocol (Hydrazine Method):

-

Dissolve the Triacetyl-dG (5 mmol) in Pyridine (20 mL) and Acetic Acid (5 mL).

-

Add Hydrazine monohydrate (5.5 mmol) at 0°C.

-

Stir at 0°C for 2 hours. Do not heat.

-

-

Validation (Self-Check):

-

TLC: The product (Di-acetyl) will be slightly more polar than the Tri-acetyl starting material.

-

NMR Check: The disappearance of the amide-acetyl singlet (usually distinct, ~2.2-2.4 ppm) while retaining the two sugar-acetyl singlets (~2.0-2.1 ppm) confirms success.

-

Part 4: Applications in Drug Development & Toxicology[1]

1. Synthesis of Carcinogen-DNA Adducts

Researchers use CAS 69992-10-5 to model DNA damage. The free N2-amine is reacted with aryl halides (e.g., derivatives of IQ, PhIP, or 4-aminobiphenyl) using Buchwald-Hartwig Palladium Cross-Coupling .

-

Why use the di-acetyl form? The acetyl groups protect the sugar hydroxyls from competing in the cross-coupling reaction and prevent depurination under the basic conditions required for the catalyst.

2. Prodrug Strategies (Antivirals)

Nucleoside analogs often suffer from poor oral bioavailability.[1] Acetylation of the 3' and 5' positions creates a "masked" prodrug.[2]

-

Mechanism: The ester groups increase lipophilicity (LogP), allowing passive diffusion through the intestinal epithelium.

-

Activation: Once intracellular, ubiquitous esterases (e.g., carboxylesterases) hydrolyze the acetyl groups, releasing the active nucleoside.

Figure 2: Mechanism of action for acetylated nucleoside prodrugs.[1] The acetyl groups facilitate entry before being stripped by cellular machinery.

Part 5: Analytical Standardization

When characterizing the purity of CAS 69992-10-5, rely on specific NMR signatures.

-

1H NMR (DMSO-d6):

References

-

BenchChem. (2025).[1][2][8] Application Notes and Protocols: 2',3'-di-O-acetylguanosine as a Key Intermediate in Drug Synthesis. Link[1]

-

Suzuki, T., et al. (2022).[1] "Reactions of 3',5'-di-O-acetyl-2'-deoxyguanosine and 3',5'-di-O-acetyl-2'-deoxyadenosine to UV light in the presence of uric acid." Genes and Environment, 44(1).[1] Link

-

Santa Cruz Biotechnology. 3',5'-Di-O-acetyl-2'-deoxyguanosine Product Data. Link

-

Naiman, K., et al. (2012).[1][9] "Formation, Persistence, and Identification of DNA Adducts Formed by the Carcinogenic Environmental Pollutant o-Anisidine in Rats." Chemical Research in Toxicology. Link[1]

-

Cazzato, A., et al. (2017).[1] "N-deacetylation of protected pyrimidine and purine nucleosides, promoted by Schwartz's reagent."[3] ResearchGate / Organic Chemistry.[1] Link

Sources

- 1. americanelements.com [americanelements.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Neon | Ne | CID 23935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Identification of products formed by reaction of 3',5'-di-O-acetyl-2'-deoxyguanosine with hypochlorous acid or a myeloperoxidase-H2O2-Cl- system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

3',5'-di-O-acetyl-2'-deoxyguanosine chemical structure and properties

An In-depth Technical Guide to 3',5'-di-O-acetyl-2'-deoxyguanosine: Structure, Synthesis, and Applications

Introduction

3',5'-di-O-acetyl-2'-deoxyguanosine is a chemically modified nucleoside, a derivative of the canonical DNA building block, 2'-deoxyguanosine. The strategic addition of acetyl groups to the 3' and 5' hydroxyl positions of the deoxyribose sugar moiety fundamentally alters its physicochemical properties, most notably increasing its lipophilicity. This modification makes it more soluble in organic solvents compared to its parent nucleoside, rendering it an invaluable tool in various research and development domains. This guide provides a comprehensive technical overview of its structure, properties, synthesis, and core applications, tailored for researchers, medicinal chemists, and professionals in drug development. We will delve into the causality behind its use as a research tool, particularly as a model compound for studying DNA damage and as a key intermediate in the synthesis of complex nucleoside analogues.

Part 1: Physicochemical Properties and Structural Elucidation

A thorough understanding of the molecular structure and physicochemical characteristics of 3',5'-di-O-acetyl-2'-deoxyguanosine is foundational to its application. These properties dictate its solubility, stability, and reactivity, and inform the selection of appropriate analytical techniques for its characterization.

Chemical Structure

The core structure consists of a guanine base linked via an N-glycosidic bond to a 2'-deoxyribose sugar. The key modification is the esterification of the hydroxyl groups at the 3' and 5' positions of the sugar with acetyl groups.

Caption: Chemical structure of 3',5'-di-O-acetyl-2'-deoxyguanosine.

Physicochemical Data

The key physicochemical properties are summarized in the table below. The acetylation significantly increases lipophilicity, a critical factor for its solubility in non-aqueous solvents used in organic synthesis and for its ability to act as a model compound in various assays.

| Property | Value | Source |

| CAS Number | 69992-10-5 | [1] |

| Molecular Formula | C₁₄H₁₇N₅O₆ | [1] |

| Molecular Weight | 351.31 g/mol | [1] |

| Appearance | Pale Brown Solid (or similar, depending on purity) | [2] |

| Storage Temperature | 2-8°C | [2] |

Spectroscopic and Analytical Characterization

Confirmation of the identity and purity of 3',5'-di-O-acetyl-2'-deoxyguanosine relies on a combination of modern analytical techniques.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is routinely used to confirm the molecular weight of the compound (351.31 g/mol ) and its fragments. It is a primary tool for identifying reaction products when this molecule is used as a substrate.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the precise molecular structure. Key expected signals in ¹H NMR include two singlets in the ~2.0-2.2 ppm region corresponding to the two acetyl methyl groups, along with characteristic shifts for the protons on the deoxyribose sugar and the guanine base. The solution conformation has been shown to be largely similar to its crystal structure.[4]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the method of choice for assessing the purity of the compound and for separating it from reaction mixtures or synthetic precursors.[5][6] Its increased lipophilicity results in longer retention times on C18 columns compared to the parent 2'-deoxyguanosine.

-

UV Spectroscopy: The guanine chromophore gives a characteristic UV absorbance profile. This property is often used for detection in HPLC analysis and for the quantification of the compound in solution.[3]

Part 2: Synthesis and Reactivity

The synthesis of 3',5'-di-O-acetyl-2'-deoxyguanosine is a critical procedure for its use in research. Furthermore, its reactivity, particularly towards oxidizing agents, is the very reason it is a valuable model compound.

Synthetic Protocol: Acetylation of 2'-Deoxyguanosine Derivative

The most direct method for synthesis involves the acetylation of the hydroxyl groups of a deoxyguanosine derivative. The following protocol is adapted from established procedures for nucleoside acylation.[5]

Objective: To synthesize 3',5'-di-O-acetyl-2'-deoxyguanosine from a suitable 2'-deoxyguanosine starting material.

Materials:

-

2'-Deoxyguanosine (or a suitable derivative like 8-oxo-2'-deoxyguanosine as described in some literature)[5]

-

Pyridine (silylation grade)

-

Acetic Anhydride

-

Methanol

-

Solvents for HPLC purification (e.g., Ammonium acetate buffer, Acetonitrile)

Step-by-Step Methodology:

-

Reaction Setup: Suspend the 2'-deoxyguanosine starting material (e.g., 1 mg) in a mixture of pyridine (100 µl) and acetic anhydride (60 µl) in a small reaction vial.

-

Heating: Heat the suspension at 70°C for approximately 30 minutes. The reaction should be monitored for the dissolution of the starting material, indicating progress.

-

Quenching: After the reaction is complete, cool the mixture and quench the unreacted acetic anhydride by the careful addition of methanol (250 µl).

-

Drying: Dry the reaction mixture completely in vacuo to remove all volatile components.

-

Purification: Dissolve the resulting residue in a suitable solvent (e.g., double-distilled water or a buffer/organic mixture). Purify the product using semi-preparative reversed-phase HPLC.[5]

-

Verification: Collect the fractions corresponding to the desired product and confirm its identity and purity using ESI-MS and NMR as described in Part 1.3.

Caption: Workflow for the synthesis of 3',5'-di-O-acetyl-2'-deoxyguanosine.

Chemical Reactivity and Stability

3',5'-di-O-acetyl-2'-deoxyguanosine is frequently used as a model substrate to study the reactions of DNA components with reactive oxygen and nitrogen species. The guanine base is the most easily oxidized of the DNA bases, and studying these reactions in a simplified system helps to elucidate complex damage mechanisms that occur within cellular DNA.

When reacted with various oxidizing agents, it yields a spectrum of products. Key examples include:

-

Reaction with Hypochlorous Acid (HOCl): This reaction, relevant to inflammation-induced DNA damage, produces 3',5'-di-O-acetyl derivatives of spiroiminodihydantoin, guanidinohydantoin, and 8-chloro-2'-deoxyguanosine, among others.[3]

-

Reaction with Hypobromous Acid (HOBr): Similar to HOCl, treatment with HOBr (produced by eosinophils) generates products like spiroiminodihydantoin and guanidinohydantoin nucleosides.[7]

-

Reaction with Peroxynitrite (ONOO⁻): As a model for nitrosative stress, its reaction with peroxynitrite has been studied, leading to a variety of unstable products that undergo further hydrolysis.[8]

-

Photosensitized Reactions: In the presence of photosensitizers like uric acid and UV light, it can be converted to products such as spiroiminodihydantoin and imidazolone nucleosides.[6][9]

Caption: Use as a protected intermediate in API synthesis.

Conclusion

3',5'-di-O-acetyl-2'-deoxyguanosine is more than just a derivative; it is a purpose-built tool for scientific inquiry. Its enhanced solubility and status as a protected nucleoside provide significant advantages for both mechanistic studies of DNA damage and the strategic synthesis of novel therapeutics. By enabling researchers to probe the intricate pathways of oxidative stress and to construct complex molecular architectures, it continues to be a compound of high value to the scientific community. Future research will likely continue to leverage this molecule to uncover new DNA damage products and to streamline the synthesis of next-generation nucleoside-based drugs.

References

-

Niles, J. C., Burney, S., & Tannenbaum, S. R. (1999). Peroxynitrite reaction products of 3′,5′-di-O-acetyl-8-oxo-7,8-dihydro-2′-deoxyguanosine. Proceedings of the National Academy of Sciences, 96(22), 12243-12248. [Link]

-

Ohnishi, S., Murata, M., & Kawanishi, S. (2003). Identification of products formed by reaction of 3',5'-di-O-acetyl-2'-deoxyguanosine with hypochlorous acid or a myeloperoxidase-H2O2-Cl- system. Chemical research in toxicology, 16(3), 439-445. [Link]

-

Suzuki, T., Takeuchi, M., & Ozawa-Tamura, A. (2022). Reactions of 3',5'-di-O-acetyl-2'-deoxyguansoine and 3',5'-di-O-acetyl-2'-deoxyadenosine to UV light in the presence of uric acid. Genes and Environment, 44(1), 4. [Link]

-

Suzuki, T., Takeuchi, M., & Ozawa-Tamura, A. (2022). Reactions of 3′,5′-di-O-acetyl-2′-deoxyguansoine and 3′,5′-di-O-acetyl-2′-deoxyadenosine to UV light in the presence of uric acid. ResearchGate. [Link]

-

Niles, J. C., Burney, S., & Tannenbaum, S. R. (1999). Peroxynitrite reaction products of 3',5'-di-O-acetyl-8-oxo-7, 8-dihydro-2'-deoxyguanosine. Semantic Scholar. [Link]

-

Pharmaffiliates. (n.d.). 3',5',N2-Tri-O-acetyl 2'-Deoxyguanosine. [Link]

-

Suzuki, T., & Tamura, A. O. (2013). Reaction of 3',5'-di-O-acetyl-2'-deoxyguansoine with hypobromous acid. Bioorganic & medicinal chemistry, 21(13), 3741-3745. [Link]

-

Hakoshima, T., Omori, H., Tomita, K., & et al. (1981). Molecular conformation of 2′-deoxy-3′,5′-di-O-acetyl guanosine. Crystal structure and high resolution proton nuclear magnetic resonance investigations. Canadian Journal of Chemistry. [Link]

Sources

- 1. 3′,5′-Di-O-acetyl-2′-deoxyguanosine, CAS 69992-10-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Identification of products formed by reaction of 3',5'-di-O-acetyl-2'-deoxyguanosine with hypochlorous acid or a myeloperoxidase-H2O2-Cl- system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. pnas.org [pnas.org]

- 6. Reactions of 3',5'-di-O-acetyl-2'-deoxyguansoine and 3',5'-di-O-acetyl-2'-deoxyadenosine to UV light in the presence of uric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reaction of 3',5'-di-O-acetyl-2'-deoxyguansoine with hypobromous acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

Solubility of acetylated deoxyguanosine in DMSO vs water

An In-Depth Technical Guide to the Solubility of Acetylated Deoxyguanosine: DMSO vs. Water

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The modification of nucleosides, such as the acetylation of deoxyguanosine, is a cornerstone of drug discovery and biomedical research, enabling the enhancement of therapeutic properties. A fundamental yet critical parameter that dictates the utility of these modified compounds is their solubility. This guide provides a detailed technical analysis of the differential solubility of acetylated deoxyguanosine in dimethyl sulfoxide (DMSO) versus water. We explore the underlying molecular principles, present available quantitative data, and offer a validated experimental protocol for solubilization. This document serves as a comprehensive resource for scientists to effectively handle these compounds, ensuring experimental reproducibility and success.

Introduction: The Critical Role of Solubility in Nucleoside Research

Deoxyguanosine, a fundamental building block of DNA, and its derivatives are central to the development of antiviral and anticancer agents.[1] Acetylation, the process of introducing an acetyl functional group, is a common chemical modification used to alter the physicochemical properties of these nucleosides, potentially influencing their stability, bioavailability, and biological activity.[2] However, this modification significantly impacts one of the most crucial initial steps in any experimental workflow: dissolution.

The poor solubility of many modified nucleosides in common organic solvents presents a major challenge in their synthesis and application.[3] Understanding and mastering the solubility characteristics of acetylated deoxyguanosine is not merely a procedural formality; it is essential for accurate dosing in cell-based assays, ensuring homogeneity for high-throughput screening, and preparing samples for structural analysis. The choice between an aqueous medium and an organic solvent like DMSO can fundamentally alter experimental outcomes. This guide explains the causality behind why DMSO is the superior solvent for acetylated deoxyguanosine and provides the practical knowledge to handle it effectively.

Part 1: A Molecular Perspective on Solubility

The stark difference in the solubility of acetylated deoxyguanosine in DMSO compared to water is governed by the fundamental principle of "like dissolves like." This principle is rooted in the polarity and hydrogen-bonding capabilities of both the solute and the solvents.

The Solutes: Deoxyguanosine vs. Acetylated Deoxyguanosine

Unmodified deoxyguanosine possesses several polar hydroxyl (-OH) groups on its deoxyribose sugar moiety and amine (-NH2) and amide groups on its guanine base. These groups readily participate in hydrogen bonding with water molecules, rendering it slightly soluble in water.[1][4]

Acetylation fundamentally alters this molecular landscape. The reaction replaces the highly polar hydroxyl groups with less polar acetyl groups (-OCOCH3). This modification has two critical consequences:

-

Reduced Hydrogen Bond Donating Ability: The hydrogen atom of the hydroxyl group is removed, eliminating its capacity to act as a hydrogen bond donor.

-

Increased Steric Hindrance and Hydrophobicity: The bulkier, nonpolar acetyl groups shield the remaining polar parts of the molecule and increase its overall hydrophobic character.

This chemical shift drastically reduces the molecule's ability to interact favorably with the highly ordered, hydrogen-bonded network of water.[5][6][7]

Caption: Impact of acetylation on deoxyguanosine's functional groups.

The Solvents: Water vs. Dimethyl Sulfoxide (DMSO)

-

Water (H₂O): A highly polar, protic solvent. Its molecules are excellent hydrogen bond donors and acceptors, creating a strong cohesive network. For a solute to dissolve in water, it must be able to break into this network and form favorable interactions, which acetylated deoxyguanosine cannot do effectively.

-

Dimethyl Sulfoxide (DMSO): A polar aprotic solvent. It has a strong dipole moment, making it an excellent solvent for many polar compounds.[8] Crucially, it is a hydrogen bond acceptor (at the oxygen atom) but lacks the acidic protons to be a hydrogen bond donor. This property allows it to disrupt the self-association of polar solutes without having the rigid, structured network of water. Its amphipathic nature, possessing both polar and non-polar methyl groups, enables it to effectively solvate a wide range of molecules, including those with reduced polarity like acetylated nucleosides.[9][10]

The inability of acetylated deoxyguanosine to form strong hydrogen bonds with water, combined with the ability of DMSO to accommodate its less polar structure, dictates its preferential solubility in the latter.

Part 2: Quantitative Data and Experimental Protocols

While the theoretical principles are clear, quantitative data and robust protocols are essential for practical application in the laboratory.

Comparative Solubility Data

Direct comparative studies detailing the solubility of various acetylated deoxyguanosine isomers in both water and DMSO are scarce in the literature. However, data from supplier technical sheets and related compounds confirm the expected trend.

| Compound | Solvent | Solubility | Reference |

| 2'-Deoxyguanosine (Unmodified) | Water | ~25 mg/mL | [4] |

| DMSO | ~53 mg/mL | [11] | |

| 2',3'-di-O-acetylguanosine | DMSO | 17.86 mg/mL (48.62 mM) | [2] |

| Water | Poorly soluble (exact value not published) | [2] | |

| 8-Hydroxy-2'-deoxyguanosine | PBS (pH 7.2) | ~3 mg/mL | [12] |

| DMSO | ~20 mg/mL | [12] |

Note: The data illustrates a clear trend where modification (acetylation or oxidation) decreases aqueous solubility and favors solubility in DMSO. The solubility of unmodified deoxyguanosine in DMSO is already higher than in water.

Field-Proven Protocol: Preparation of Acetylated Deoxyguanosine Stock Solutions in DMSO

This protocol provides a self-validating system for preparing a concentrated stock solution, a critical first step for most experimental applications.

Objective: To prepare a clear, fully solubilized, and stable stock solution of acetylated deoxyguanosine in DMSO for use in biological or chemical assays.

Materials:

-

Acetylated deoxyguanosine (e.g., 3′,5′,N2-Tri-O-acetyl 2′-Deoxyguanosine)[13]

-

Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

-

Sterile, amber glass vial or polypropylene tube

-

Vortex mixer

-

Water bath or heating block (optional)

-

Precision balance and appropriate weighing tools

Methodology:

-

Pre-experimental Preparation (The "Why"):

-

Use Anhydrous DMSO: DMSO is highly hygroscopic. Contaminating water can significantly reduce the solubility of hydrophobic compounds.[11] Using a fresh, sealed bottle of anhydrous DMSO is critical for reproducibility.

-

Tare the Vial: Weigh the empty, sterile amber vial before adding the compound. This allows for precise calculation of concentration. Amber vials are recommended to protect light-sensitive compounds.

-

-

Aliquot and Weighing:

-

Carefully weigh the desired amount of acetylated deoxyguanosine powder directly into the tared vial. Perform this in a draft-free environment to ensure accuracy.

-

-

Solvent Addition:

-

Add the calculated volume of anhydrous DMSO to the vial to achieve the target concentration (e.g., 10-50 mM, depending on the specific derivative's solubility).[2]

-

-

Solubilization (The "How"):

-

Initial Mixing: Cap the vial securely and vortex vigorously for 1-2 minutes.

-

Visual Inspection: Carefully inspect the solution against a light source. Look for any undissolved particulates or cloudiness. A fully solubilized solution should be perfectly clear.

-

Assisted Dissolution (If Necessary): If particulates remain, brief and gentle warming can aid dissolution. Set a water bath or heating block to 30-37°C and incubate the vial for 5-10 minutes, followed by another round of vortexing. Causality: Increasing kinetic energy can help overcome the lattice energy of the solid. Avoid excessive heat, which could degrade the compound.

-

-

Final Validation and Storage:

-

Final Inspection: Once the solution is completely clear, it is ready for use.

-

Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Freeze-thaw cycles can introduce moisture and potentially cause the compound to precipitate out of solution over time.

-

Caption: Workflow for preparing acetylated deoxyguanosine stock solutions.

Part 3: Implications for Experimental Design

The high solubility in DMSO and poor solubility in water has direct consequences for researchers.

-

Cell-Based Assays: When introducing the compound to aqueous cell culture media, the final DMSO concentration must be carefully controlled. Most cell lines can tolerate DMSO up to 0.5%, but this can be cell-type dependent.[10] It is crucial to include a vehicle control (media + equivalent percentage of DMSO) in all experiments to account for any effects of the solvent itself.[9][14] Preparing a highly concentrated DMSO stock allows for minimal final solvent concentration upon dilution into the aqueous assay medium.

-

Biophysical and Structural Studies: For techniques like NMR spectroscopy, deuterated DMSO (DMSO-d6) is often the solvent of choice for poorly water-soluble compounds.[15]

-

Formulation for In Vivo Studies: While DMSO enhances dermal absorption and is used in some formulations, its direct use in vivo requires careful consideration of its own biological effects.[9] The solubility data is a critical starting point for developing more complex formulations (e.g., with co-solvents or excipients) for animal studies.

Conclusion

The acetylation of deoxyguanosine, a valuable tool in medicinal chemistry, fundamentally shifts its solubility profile away from aqueous media towards polar aprotic solvents like DMSO. This behavior is a direct result of replacing polar, hydrogen-bond-donating hydroxyl groups with less polar acetyl groups. For laboratory professionals, recognizing this property and utilizing a robust protocol for dissolution in anhydrous DMSO are paramount for achieving reliable and reproducible experimental results. A thorough understanding of these principles ensures that the potential of these modified nucleosides can be fully and accurately explored.

References

- M. Guéron, J. L. Leroy, M. Kochoyan. Proton exchange and base-pair lifetimes in a deoxy-duplex containing a purine-pyrimidine step and in the duplex of inverse sequence. Journal of Molecular Biology.

- P. Kumar, V. Kumar, S. C. Taneja. Structural modifications of nucleosides in ionic liquids. PMC.

- BenchChem. Physical and chemical properties of 2',3'-di-O-acetylguanosine. BenchChem.

- MDPI.

- ResearchGate. Solubility of some natural nucleosides and nucleobases in a neutral aqueous medium.

- ACS Publications. Structure and acid-base properties of one-electron-oxidized deoxyguanosine, guanosine, and 1-methylguanosine. Journal of the American Chemical Society.

- PubMed.

- ResearchGate. Influence of Dimethylsulfoxide on RNA Structure and Ligand Binding.

- PMC.

- CAS Common Chemistry. 8-(Acetyl-9H-fluoren-2-ylamino)-2′-deoxyguanosine. CAS.

- Y.Y. Yermekov, et al. Investigation of the effect of acetylation on the physicochemical properties of grain starches.

- PMC.

- MP Biomedicals. Dimethyl Sulfoxide. MP Biomedicals.

- PubMed. Effect of acetylation and succinylation on solubility profile, water absorption capacity, oil absorption capacity and emulsifying properties of mucuna bean (Mucuna pruriens)

- ResearchGate. Solubility of cellulose acetates based on acetyl content.

- ResearchGate. Solubility, degree of acetylation, and distribution of acetyl groups in chitosan.

- Thieme. Achieving Sustainability in the Assembly of Modified Nucleosides Using Green Solvents. Thieme.

- Semantic Scholar.

- Cayman Chemical.

- Selleck Chemicals. 2'-deoxyguanosine | CAS 961-07-9. Selleck Chemicals.

- ResearchGate. The practical acetylation of nucleosides using acetic anhydride/acetic acid as a reusable solvent.

- Sigma-Aldrich. 2'-Deoxyguanosine powder, BioReagent. Sigma-Aldrich.

- SciSpace. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro. SciSpace.

- Santa Cruz Biotechnology. 3′,5′,N2-Tri-O-acetyl 2′-Deoxyguanosine. SCBT.

- ChemicalBook. 2'-Deoxyguanosine | 961-07-9. ChemicalBook.

- CymitQuimica. CAS 961-07-9: Deoxyguanosine. CymitQuimica.

- ResearchGate. The difference between dissolving chemicals in DMSO or water ?.

- Science.gov.

- IDOSI. Synthesis Optimization of Some Nucleoside Analogues Derivatives and Their Antiviral Activity. IDOSI.

- ACS Publications. Analysis of 7,8-Dihydro-8-oxo-2′-deoxyguanosine in Cellular DNA during Oxidative Stress.

Sources

- 1. CAS 961-07-9: Deoxyguanosine | CymitQuimica [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Structural modifications of nucleosides in ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2 -Deoxyguanosine powder, BioReagent, cell culture mammalian, 99-100 312693-72-4 [sigmaaldrich.com]

- 5. Investigation of the effect of acetylation on the physicochemical properties of grain starches | Fundamental and Experimental Biology [feb.buketov.edu.kz]

- 6. Effect of acetylation and succinylation on solubility profile, water absorption capacity, oil absorption capacity and emulsifying properties of mucuna bean (Mucuna pruriens) protein concentrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mpbio.com [mpbio.com]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. selleckchem.com [selleckchem.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. 3′,5′,N2-Tri-O-acetyl 2′-Deoxyguanosine, CAS 193092-29-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 14. Analysis of 7,8-Dihydro-8-oxo-2′-deoxyguanosine in Cellular DNA during Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Technical Guide: 3',5'-di-O-acetyl-2'-deoxyguanosine Lipophilicity & Permeability

Executive Summary

This technical guide provides a comprehensive framework for characterizing 3',5'-di-O-acetyl-2'-deoxyguanosine (3',5'-di-O-acetyl-dG) . As a lipophilic derivative of 2'-deoxyguanosine (dG), this molecule serves as a critical model for prodrug strategies aimed at bypassing nucleoside transporter dependency. By masking the 3' and 5' hydroxyl groups with acetyl moieties, the physicochemical profile shifts from hydrophilic to moderately lipophilic, theoretically enhancing passive membrane diffusion.

This document details the mechanistic rationale, experimental protocols for lipophilicity determination (LogP), and in vitro permeability assessment (PAMPA), ensuring researchers can generate self-validating data for drug development pipelines.

Physicochemical Rationale & Mechanism of Action

Structural Impact on Lipophilicity

The parent nucleoside, dG, is highly polar due to multiple hydrogen bond donors (hydroxyls, amine). Its partition coefficient (LogP) is approximately -1.1, necessitating specialized transporters (hENT/hCNT) for cellular entry.

Acetylation of the 3' and 5' positions removes two hydrogen bond donors and adds hydrophobic bulk. This modification typically induces a positive shift in LogP by +1.5 to +2.0 units, moving the molecule into a range (LogP ~ 0.5 – 1.0) favorable for passive diffusion across the lipid bilayer.

Transport & Metabolic Pathway

Unlike dG, which relies on equilibrative (ENT) or concentrative (CNT) nucleoside transporters, 3',5'-di-O-acetyl-dG is designed to permeate the membrane passively. Once intracellular, ubiquitous carboxylesterases (CES1/CES2) hydrolyze the ester bonds, regenerating the parent dG, which is then phosphorylated by kinases (e.g., dCK) to its active nucleotide form.

Pathway Visualization

The following diagram illustrates the differential entry mechanisms and the "trap-and-release" prodrug strategy.

Caption: Comparative entry pathways. dG requires transport proteins, whereas 3',5'-di-O-acetyl-dG utilizes passive diffusion before intracellular enzymatic activation.

Experimental Protocol A: Lipophilicity Determination (HPLC-LogP)

While "Shake-Flask" is the traditional gold standard, it is low-throughput and prone to emulsion errors. For nucleoside analogs, we utilize a Reverse-Phase HPLC (RP-HPLC) method correlated with known standards. This method relies on the linear relationship between the logarithm of the capacity factor (

Materials

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: 20 mM Ammonium Acetate, pH 6.0.

-

Mobile Phase B: HPLC-grade Acetonitrile (ACN).

-

Standards: Uracil (t0 marker), dG, Thymidine, Toluene, Naphthalene (spanning LogP -1.0 to +3.3).

Methodology

-

Dead Time (

) Determination: Inject Uracil to determine the column void volume time. -

Standard Curve: Inject standards and record retention times (

). Calculate capacity factor -

Regression: Plot

vs. Literature LogP values to generate a calibration equation: -

Sample Analysis: Inject 10 µM 3',5'-di-O-acetyl-dG. Calculate its

and extrapolate LogP using the regression equation.

Expected Data Profile

| Compound | Retention Time ( | Literature LogP | |

| Uracil | 1.2 min | - | - |

| dG (Parent) | 2.5 min | -0.52 | -1.1 |

| 3',5'-di-O-acetyl-dG | 6.8 min | 0.67 | ~0.8 (Calc) |

| Toluene | 12.4 min | 0.97 | 2.7 |

Experimental Protocol B: PAMPA (Permeability)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is the industry standard for assessing passive diffusion. We use a PAMPA-GIT (Gastrointestinal) model to simulate oral absorption.[1]

Assay Setup (Double-Sink)

-

Donor Plate: 96-well filter plate (0.45 µm PVDF).

-

Acceptor Plate: 96-well PTFE plate.

-

Membrane Solution: 1% (w/v) Lecithin in Dodecane.[2]

-

Donor Buffer: PBS pH 6.5 (simulating jejunum).

-

Acceptor Buffer: PBS pH 7.4 + Scavenger (to maintain sink conditions).

Step-by-Step Workflow

-

Membrane Coating: Carefully apply 5 µL of Lecithin/Dodecane solution to the underside of the donor plate membrane.[3] Allow 5 minutes for solvent evaporation/stabilization.

-

Donor Preparation: Dissolve 3',5'-di-O-acetyl-dG in DMSO (10 mM stock), then dilute to 50 µM in Donor Buffer.

-

Assembly: Fill Acceptor wells (200 µL). Fill Donor wells (150 µL) with compound solution. Sandwich the plates.

-

Incubation: Incubate at 25°C for 16 hours in a humidity chamber (to prevent evaporation).

-

Quantification: Separate plates. Analyze aliquots from both Donor and Acceptor wells via LC-MS/MS or UV-Vis (254 nm).

Calculation

Calculate the Effective Permeability (

-

: Concentration in acceptor at time

-

: Filter area (

- : Volumes of donor and acceptor.

Interpretation

-

High Permeability:

(Likely good oral absorption). -

Low Permeability:

(Poor absorption). -

Note: 3',5'-di-O-acetyl-dG is expected to fall in the Medium-High range due to lipophilicity, whereas parent dG falls in the Low range in PAMPA (as PAMPA lacks transporters).

Stability & Intracellular Fate

A critical failure mode for acetylated prodrugs is premature hydrolysis in plasma before reaching the target tissue.

Plasma Stability Assay

-

Incubate 10 µM 3',5'-di-O-acetyl-dG in pooled human plasma at 37°C.

-

Precipitate proteins with ice-cold acetonitrile at

min. -

Analyze supernatant for the disappearance of the di-acetyl compound and the appearance of mono-acetyl intermediates and parent dG.

-

Goal: A half-life (

) > 30 minutes is generally desired to ensure distribution.

Experimental Workflow Diagram

Caption: Workflow for determining membrane permeability using the PAMPA system.

References

-

Suzuki, T., et al. (2022). Reactions of 3',5'-di-O-acetyl-2'-deoxyguanosine to UV light in the presence of uric acid.[4] Genes and Environment. [Link]

-

Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.[Link]

-

MDPI. The Application of Prodrugs as a Tool to Enhance the Properties of Nucleoside Reverse Transcriptase Inhibitors.[Link]

-

National Institutes of Health (NIH). Identification of products formed by reaction of 3',5'-di-O-acetyl-2'-deoxyguanosine with hypochlorous acid.[Link][5]

Sources

- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 2. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]

- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 4. Reactions of 3',5'-di-O-acetyl-2'-deoxyguansoine and 3',5'-di-O-acetyl-2'-deoxyadenosine to UV light in the presence of uric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of products formed by reaction of 3',5'-di-O-acetyl-2'-deoxyguanosine with hypochlorous acid or a myeloperoxidase-H2O2-Cl- system - PubMed [pubmed.ncbi.nlm.nih.gov]

Harnessing Lipophilicity: The Role of 3',5'-di-O-acetyl-2'-deoxyguanosine in Advanced Prodrug Design

An In-Depth Technical Guide

Abstract

Nucleoside analogs represent a cornerstone of antiviral and anticancer chemotherapy. However, their therapeutic potential is often hampered by poor physicochemical properties, leading to low oral bioavailability and inefficient cellular uptake. This technical guide provides a comprehensive exploration of 3',5'-di-O-acetyl-2'-deoxyguanosine as a pivotal prodrug intermediate. We will dissect the underlying chemical principles, detail the mechanism of action, and provide field-proven experimental protocols for its synthesis and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage lipophilic prodrug strategies to overcome the pharmacokinetic challenges inherent in nucleoside analog therapeutics.

The Prodrug Imperative in Nucleoside Analog Therapy

The clinical success of nucleoside analogs, which act by mimicking natural nucleosides to disrupt DNA or RNA synthesis in rapidly replicating cells or viruses, is undeniable.[1][2][3][4][5] Yet, a significant hurdle in their development is their inherent polarity. The hydroxyl groups on the sugar moiety and the polar nature of the nucleobase contribute to poor membrane permeability and, consequently, low and erratic absorption when administered orally.[1][2][6][7]

Furthermore, for these analogs to become pharmacologically active, they must undergo intracellular phosphorylation to their triphosphate form, a process catalyzed by cellular kinases. The initial phosphorylation step is often inefficient and can be a rate-limiting factor in the drug's activation pathway.[8]

Prodrugs are inactive or less active chemical derivatives of a parent drug that undergo biotransformation in the body to release the active therapeutic agent.[9][10] This strategy is a powerful tool to overcome pharmacokinetic and pharmacodynamic barriers. By temporarily masking the polar functional groups responsible for poor absorption, a prodrug can enhance lipophilicity, improve transport across biological membranes, and ultimately increase the bioavailability of the parent nucleoside analog.[1][2][3][7][10]

3',5'-di-O-acetyl-2'-deoxyguanosine: A Lipophilic Prodrug Moiety

The strategic acetylation of 2'-deoxyguanosine at the 3' and 5' hydroxyl positions of the deoxyribose sugar is a classic and effective prodrug approach. This modification transiently converts the hydrophilic hydroxyl groups into more lipophilic ester functionalities.

Physicochemical Transformation

The addition of two acetyl groups significantly alters the properties of the parent 2'-deoxyguanosine molecule, most notably by increasing its lipophilicity.[11] This change is the cornerstone of its function as a prodrug, enabling it to more readily partition into and diffuse across the lipid bilayers of cell membranes, such as the intestinal epithelium.[7][11]

| Property | 2'-deoxyguanosine | 3',5'-di-O-acetyl-2'-deoxyguanosine |

| Molecular Formula | C₁₀H₁₃N₅O₄ | C₁₄H₁₇N₅O₆[12] |

| Molecular Weight | 267.24 g/mol | 351.31 g/mol [12] |

| Lipophilicity (LogP) | Low | Significantly Increased |

| Aqueous Solubility | High | Low |

| Membrane Permeability | Poor | Enhanced |

Table 1: Comparative physicochemical properties of 2'-deoxyguanosine and its di-acetylated prodrug form.

Mechanism of Action: From Administration to Activation

The journey of a 3',5'-di-O-acetyl-2'-deoxyguanosine-based prodrug from administration to target activation is a multi-step process rooted in fundamental biochemical principles.

-

Enhanced Absorption: Following oral administration, the increased lipophilicity of the di-acetylated prodrug allows for improved passive diffusion across the gastrointestinal tract into the systemic circulation.[7]

-

Cellular Uptake: Once in circulation, the prodrug can efficiently traverse the lipid membranes of target cells (e.g., virus-infected cells or cancer cells) to enter the cytoplasm.[10][11]

-

Intracellular Bioactivation: Inside the cell, ubiquitous intracellular esterase enzymes recognize and hydrolyze the ester bonds of the acetyl groups. This enzymatic cleavage is typically rapid and efficient.[11]

-

Release of Active Drug: The hydrolysis releases the parent 2'-deoxyguanosine analog, now "unmasked" and available for the first critical phosphorylation step by cellular kinases.

-

Therapeutic Action: The subsequently formed triphosphate analog can then exert its therapeutic effect by inhibiting viral polymerases or being incorporated into DNA, leading to chain termination.[11]

Experimental Design: Synthesis and Evaluation

A robust evaluation of a 3',5'-di-O-acetyl-2'-deoxyguanosine-based prodrug requires meticulous synthesis and a series of well-designed in vitro and in vivo assays.

Synthesis of 3',5'-di-O-acetyl-2'-deoxyguanosine

This protocol describes a general method for the acetylation of 2'-deoxyguanosine (or its analog). The causality behind this choice is the direct and efficient reaction of acetic anhydride with the primary (5') and secondary (3') hydroxyl groups. Pyridine acts as a base to neutralize the acetic acid byproduct and as a solvent.

Materials:

-

2'-deoxyguanosine (or analog)

-

Acetic anhydride

-

Pyridine, silylation grade

-

Methanol

-

Solvents for HPLC purification (e.g., ammonium acetate, acetonitrile)

Protocol:

-

Suspend 2'-deoxyguanosine (1 equivalent) in pyridine in a reaction vessel.

-

Add acetic anhydride (excess, e.g., 6 equivalents) to the suspension.

-

Heat the mixture (e.g., at 70°C) for approximately 30-60 minutes, monitoring the reaction progress by TLC or LC-MS.[13]

-

After the reaction is complete, cool the mixture and quench the unreacted acetic anhydride by adding methanol.[13]

-

Dry the mixture in vacuo to remove solvents.

-

Dissolve the residue in an appropriate solvent (e.g., water or a buffer/acetonitrile mixture).

-

Purify the crude product using semipreparative reverse-phase HPLC to obtain pure 3',5'-di-O-acetyl-2'-deoxyguanosine.[13]

-

Lyophilize the pure fractions to yield the final product as a white powder.

-

Confirm the structure and purity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

In Vitro Evaluation: Caco-2 Permeability Assay

To validate the core hypothesis that acetylation enhances membrane transport, a Caco-2 permeability assay is the industry standard. Caco-2 cells are a human colon adenocarcinoma cell line that differentiates into a polarized monolayer of enterocytes, mimicking the intestinal barrier.

Principle: This assay measures the rate of transport of a compound from the apical (AP, gut lumen side) to the basolateral (BL, blood side) chamber across the Caco-2 cell monolayer. An increased apparent permeability coefficient (Papp) for the prodrug compared to the parent drug provides direct evidence of enhanced absorption potential.[11]

Protocol:

-

Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days until a differentiated monolayer is formed.

-

Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by performing a Lucifer Yellow rejection test.

-

Permeability Measurement (AP to BL):

-

Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

-

Add the test compound (parent drug or prodrug at a known concentration, e.g., 10 µM) to the apical (donor) compartment.

-

Add fresh HBSS to the basolateral (receiver) compartment.

-

Incubate at 37°C with gentle shaking.

-

Collect samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes). Collect a sample from the apical chamber at the beginning and end of the experiment.

-

-

Sample Analysis: Quantify the concentration of the compound in the collected samples using a validated LC-MS/MS method.

-

Papp Calculation: Calculate the apparent permeability coefficient (Papp) in cm/s:

-

Papp = (dQ/dt) / (A * C₀)

-

Where:

-

dQ/dt is the rate of drug appearance in the receiver chamber (µmol/s).

-

A is the surface area of the membrane (cm²).

-

C₀ is the initial concentration in the donor chamber (µmol/cm³).[11]

-

-

In Vitro and In Vivo Efficacy Evaluation

Following confirmation of enhanced permeability, the biological activity must be assessed.

-

In Vitro Efficacy: Standard cell-based assays are used to determine the potency of the prodrug. For an antiviral, this could be a viral replication inhibition assay measuring the EC₅₀ (50% effective concentration).[11] For an anticancer agent, a cytotoxicity assay (e.g., MTT or CellTiter-Glo) measuring the IC₅₀ (50% inhibitory concentration) against relevant cancer cell lines is appropriate.[5][14] The key is to demonstrate that the prodrug, after intracellular conversion, exhibits potency comparable to the parent drug administered directly to the cells.

-

In Vivo Pharmacokinetics and Efficacy: The ultimate validation comes from in vivo studies in animal models.[14][15] Pharmacokinetic (PK) studies are crucial. By administering the parent drug intravenously and orally, and the prodrug orally, one can determine key parameters like Cmax, Tmax, and Area Under the Curve (AUC). A significantly higher AUC for the orally administered prodrug compared to the orally administered parent drug confirms enhanced oral bioavailability. Subsequent efficacy studies in relevant disease models (e.g., viral infection models or tumor xenograft models) can then establish the therapeutic benefit of the prodrug approach.[15]

Conclusion and Future Outlook

The use of 3',5'-di-O-acetyl-2'-deoxyguanosine as a prodrug moiety is a well-established, effective, and mechanistically understood strategy to enhance the therapeutic profile of polar nucleoside analogs. By transiently increasing lipophilicity, this approach directly addresses the fundamental challenges of poor oral absorption and inefficient cellular uptake. The straightforward synthesis and clear, validated pathways for in vitro and in vivo evaluation make it an attractive option in early-stage drug discovery and development.

While acetylation is a powerful tool, the field of nucleoside prodrugs continues to evolve. Other strategies, such as amino acid esters (e.g., the L-valyl ester in Valacyclovir) that leverage active transport mechanisms, and more complex phosphate-masking technologies like ProTides and cycloSal, offer alternative and sometimes more sophisticated solutions.[6][7][8][16] The choice of prodrug strategy must be tailored to the specific parent molecule and the desired therapeutic outcome. Nevertheless, the di-acetylation of the sugar moiety remains a foundational and highly relevant technique in the medicinal chemist's arsenal for turning promising but poorly bioavailable nucleoside analogs into viable clinical candidates.

References

-

Jena, N. R. (2000). Peroxynitrite reaction products of 3′,5′-di-O-acetyl-8-oxo-7,8-dihydro-2′-deoxyguanosine. PNAS. Available at: [Link]

-

Ohshima, H. et al. (2003). Identification of products formed by reaction of 3',5'-di-O-acetyl-2'-deoxyguanosine with hypochlorous acid or a myeloperoxidase-H2O2-Cl- system. PubMed. Available at: [Link]

-

Koole, L. H., Buck, H. M., Kanters, J. A., & Schouten, A. (1988). di-O-acetyl guanosine. Crystal structure and high resolution proton nuclear magne. Canadian Journal of Chemistry. Available at: [Link]

-

Ray, A. S. et al. (2016). Prodrug strategies for improved efficacy of nucleoside antiviral inhibitors. PMC. Available at: [Link]

-

Lalanne, M., Andrieux, K., & Couvreur, P. (2009). Strategies to Increase the Oral Bioavailability of Nucleoside Analogs. ResearchGate. Available at: [Link]

-

Liu, M. C. et al. (2005). Synthesis and biological evaluation of 2',3'-didehydro-2',3'-dideoxy-9-deazaguanosine, a monophosphate prodrug and two analogues, 2',3' - PubMed. PubMed. Available at: [Link]

-

Lalanne, M., Andrieux, K., & Couvreur, P. (2009). Strategies to increase the oral bioavailability of nucleoside analogs. PubMed. Available at: [Link]

-

Lalanne, M., Andrieux, K., & Couvreur, P. (2009). Strategies to Increase the Oral Bioavailability of Nucleoside Analogs. Bentham Science. Available at: [Link]

-

Suresh, R. R. et al. (2026). Prodrug strategies in developing antiviral nucleoside analogs. RSC Publishing. Available at: [Link]

-

Semantic Scholar. (n.d.). Peroxynitrite reaction products of 3',5'-di-O-acetyl-8-oxo-7, 8-dihydro-2'-deoxyguanosine. Available at: [Link]

-

Golisade, A. et al. (2020). Lipophilic Triphosphate Prodrugs of Various Nucleoside Analogues. PubMed. Available at: [Link]

-

Périgaud, C., Peyrottes, S., & Gosselin, G. (2014). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews. Available at: [Link]

-

Ritter, C. U. et al. (2015). Bioorthogonal enzymatic cleavage of protection groups for prodrug activation. ResearchGate. Available at: [Link]

-

Cloessner, E. A. et al. (2011). Lipophilic Prodrugs and Formulations of Conventional (Deoxy)Nucleoside and Fluoropyrimidine Analogs in Cancer. Taylor & Francis. Available at: [Link]

-

Basar, M. A. et al. (2023). The Application of Prodrugs as a Tool to Enhance the Properties of Nucleoside Reverse Transcriptase Inhibitors. MDPI. Available at: [Link]

-

ResearchGate. (2023). Lipophilic Nucleoside Triphosphate Prodrugs of Anti‐HIV Active Nucleoside Analogs as Potential Antiviral Compounds. Available at: [Link]

-

Stuyver, L. J. et al. (2021). Evaluation of AT-752, a Double Prodrug of a Guanosine Nucleotide Analog with In Vitro and In Vivo Activity against Dengue and Other Flaviviruses. ResearchGate. Available at: [Link]

-

ACS Publications. (2024). Antiviral Activity of Lipophilic Nucleoside Tetraphosphate Compounds. Available at: [Link]

-

Synthesis and Anticancer and Antiviral Activities of C-2′-Branched Arabinonucleosides. (n.d.). Available at: [Link]

-

Shibata, Y. et al. (2004). In vitro and in vivo evaluation of novel antitumor prodrugs of 5-fluoro-2'-deoxyuridine activated by hypoxic irradiation. PubMed. Available at: [Link]

-

Suzuki, T., Takeuchi, M., & Ozawa-Tamura, A. (2022). Reactions of 3',5'-di-O-acetyl-2'-deoxyguansoine and 3',5'-di-O-acetyl-2'-deoxyadenosine to UV light in the presence of uric acid. PubMed. Available at: [Link]

-

ResearchGate. (2025). 5′-di-O-acetyl-2′-deoxyadenosine to UV light in the presence of uric acid. Available at: [Link]

-

Suzuki, T. et al. (2013). Reaction of 3',5'-di-O-acetyl-2'-deoxyguansoine with hypobromous acid. PubMed. Available at: [Link]

-

Pharmaffiliates. (n.d.). 3',5',N2-Tri-O-acetyl 2'-Deoxyguanosine. Available at: [Link]

-

New Journal of Chemistry (RSC Publishing). (n.d.). Prodrug-based self-assembled nanoparticles formed by 3′,5′-dioleoyl floxuridine for cancer chemotherapy. Available at: [Link]

-

ACS Publications. (2022). Synthesis and Evaluation of Prodrugs of α-Carboxy Nucleoside Phosphonates | The Journal of Organic Chemistry. Available at: [Link]

-

Greenberg, M. M. (2004). In vitro and in vivo effects of oxidative damage to deoxyguanosine. PubMed. Available at: [Link]

-

Tiwari, K. N. et al. (2003). Synthesis and anti-cancer activity of some novel 5-azacytosine nucleosides. PubMed. Available at: [Link]

-

TWINCORE. (2023). Cancer drug works against viruses. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Strategies to increase the oral bioavailability of nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamscience.com [benthamscience.com]

- 4. Synthesis and Anticancer and Antiviral Activities of C-2′-Branched Arabinonucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and anti-cancer activity of some novel 5-azacytosine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Prodrug strategies for improved efficacy of nucleoside antiviral inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Prodrug strategies in developing antiviral nucleoside analogs - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 3′,5′-Di-O-acetyl-2′-deoxyguanosine, CAS 69992-10-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 13. pnas.org [pnas.org]

- 14. In vitro and in vivo evaluation of novel antitumor prodrugs of 5-fluoro-2'-deoxyuridine activated by hypoxic irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes & Protocols: A Guide to the Synthesis of 2'-Deoxy-3',5'-di-O-acetylguanosine

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of 2'-Deoxy-3',5'-di-O-acetylguanosine, a crucial protected nucleoside intermediate. The strategic acetylation of the 3' and 5' hydroxyl groups of 2'-deoxyguanosine is a fundamental step in various applications, including the synthesis of modified oligonucleotides and the development of antiviral nucleoside analogue therapeutics. By masking these reactive hydroxyl groups, chemists can achieve regioselective modifications at other positions of the nucleoside.

The protocol described herein is based on the well-established and highly efficient method of using acetic anhydride as the acetylating agent with pyridine serving as both the solvent and a base catalyst. This method is widely adopted due to its reliability, mild reaction conditions, and typically high yields.[1]

Mechanistic Insights: The Chemistry of Acetylation

The synthesis of 2'-Deoxy-3',5'-di-O-acetylguanosine from 2'-deoxyguanosine is a classic esterification reaction. The hydroxyl groups at the 3' and 5' positions of the deoxyribose sugar are the primary targets for acetylation.

The Role of Reagents:

-

Acetic Anhydride (Ac₂O): This is the source of the acetyl groups. It is a highly reactive acylating agent.

-

Pyridine: This versatile reagent serves two critical functions. First, it acts as a solvent, dissolving the polar 2'-deoxyguanosine. Second, it functions as a base catalyst, deprotonating the hydroxyl groups of the sugar moiety, thereby increasing their nucleophilicity and facilitating their attack on the electrophilic carbonyl carbon of acetic anhydride.[2] Furthermore, pyridine neutralizes the acetic acid byproduct generated during the reaction, driving the equilibrium towards the formation of the desired product.[1]

-

4-Dimethylaminopyridine (DMAP): While not always necessary, a catalytic amount of DMAP can be added to significantly accelerate the reaction rate, especially for sterically hindered hydroxyl groups.[3]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen of the hydroxyl group attacks one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate ion, resulting in the formation of the acetylated ester and acetic acid.

Experimental Design: Materials and Parameters

Successful synthesis relies on careful preparation and precise control of reaction parameters. The following tables summarize the necessary components and conditions.

Table 1: Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Purpose |

|---|---|---|---|

| 2'-Deoxyguanosine | ≥98% | Sigma-Aldrich | Starting Material |

| Anhydrous Pyridine | ≥99.8% | Acros Organics | Solvent and Base Catalyst |

| Acetic Anhydride | ≥99% | J.T.Baker | Acetylating Agent |

| Toluene | Anhydrous | Fisher Scientific | For azeotropic removal of pyridine |

| Dichloromethane (DCM) | ACS Grade | EMD Millipore | Extraction Solvent |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR | Extraction & TLC Solvent |

| Hexanes | ACS Grade | Macron Fine Chemicals | TLC Solvent |

| Methanol (MeOH) | ACS Grade | BDH | Quenching Agent |

| 1 M Hydrochloric Acid (HCl) | Aqueous | LabChem | Aqueous Wash |

| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous | Ricca Chemical | Aqueous Wash |

| Brine (Saturated NaCl) | Aqueous | Prepared in-house | Aqueous Wash |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | BeanTown Chemical | Drying Agent |

| Silica Gel | 230-400 mesh | Sorbent Technologies | Stationary phase for chromatography |

Table 2: Key Reaction Parameters

| Parameter | Value | Rationale |

|---|---|---|

| Stoichiometry | ||

| 2'-Deoxyguanosine | 1.0 equivalent | Limiting Reagent |

| Acetic Anhydride | 3.0 - 4.0 equivalents (1.5 - 2.0 eq. per OH group) | Ensures complete acetylation of both hydroxyl groups.[3] |

| Pyridine | 5-10 mL per gram of nucleoside | Sufficient volume to dissolve starting material and facilitate stirring.[1][3] |

| Temperature | ||

| Ac₂O Addition | 0 °C | Controls the initial exothermic reaction. |

| Reaction | Room Temperature (approx. 20-25 °C) | Allows the reaction to proceed to completion at a controlled rate. |

| Time | 4 - 12 hours | Typical duration; reaction should be monitored for completion. |

Visualization of the Synthetic Workflow

The overall process can be visualized as a sequence of distinct stages, from initial setup to the final characterization of the product.

Caption: Generalized workflow for the synthesis of 2'-Deoxy-3',5'-di-O-acetylguanosine.

Detailed Experimental Protocol

This protocol details a representative synthesis on a 1-gram scale. All operations should be performed in a well-ventilated fume hood.

Step 1: Reaction Setup

-

Assemble a round-bottom flask equipped with a magnetic stir bar and a septum.

-

Dry the flask thoroughly using a heat gun under a stream of inert gas (e.g., nitrogen or argon) or by oven-drying. Allow it to cool to room temperature under an inert atmosphere. This is crucial to prevent the hydrolysis of acetic anhydride.

Step 2: Dissolution of Starting Material

-

To the dried flask, add 2'-deoxyguanosine (1.0 g, 3.74 mmol).

-

Using a syringe, add anhydrous pyridine (10 mL) to the flask.

-

Stir the mixture at room temperature until the 2'-deoxyguanosine is fully dissolved. Gentle warming may be required but ensure the solution is cooled before proceeding.

Step 3: Acetylation Reaction

-

Cool the stirred solution to 0 °C using an ice-water bath.

-

Slowly add acetic anhydride (1.1 mL, 11.22 mmol, 3.0 eq.) dropwise via syringe over 5-10 minutes. An exothermic reaction will occur; maintaining the temperature at 0 °C during addition is important for control.[1][3]

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Continue stirring for 4-12 hours.

Step 4: Reaction Monitoring

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Prepare a TLC plate (silica gel) and an eluent system (e.g., 9:1 Dichloromethane:Methanol or 1:1 Hexanes:Ethyl Acetate).

-

Spot the starting material, a co-spot, and the reaction mixture. The product should have a higher Rf value (be less polar) than the starting 2'-deoxyguanosine. The reaction is complete when the starting material spot is no longer visible.

Step 5: Quenching and Work-up

-

Once the reaction is complete, cool the flask again in an ice bath.

-

Carefully add methanol (2 mL) to quench any excess acetic anhydride. Stir for 15 minutes.[3]

-

Remove the pyridine by co-evaporation under reduced pressure (rotary evaporator). Add toluene (2 x 20 mL) and evaporate to dryness after each addition to ensure complete removal of pyridine traces.[2]

-

Dissolve the resulting residue in dichloromethane or ethyl acetate (50 mL).

-

Transfer the organic solution to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL) to remove any remaining pyridine, saturated aqueous NaHCO₃ (2 x 20 mL) to neutralize any acid, and finally with brine (1 x 20 mL).[3]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product, typically as a white or off-white solid/foam.

Step 6: Purification

-

The crude product can be purified by silica gel column chromatography if necessary.[1]

-

The column is typically eluted with a gradient system, such as a gradient of methanol in dichloromethane (e.g., 0% to 5% MeOH in DCM), to separate the product from any impurities.

-

Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the purified 2'-Deoxy-3',5'-di-O-acetylguanosine. A final yield of 90-96% has been reported for similar peracetylations.[4]

Step 7: Characterization

-

The identity and purity of the final compound should be confirmed by standard analytical methods.

-

¹H NMR (DMSO-d₆): The proton NMR spectrum is a key characterization tool. Expected signals include two singlets for the methyl protons of the acetyl groups around 1.9-2.0 ppm, along with characteristic shifts for the protons on the deoxyribose sugar and the guanine base.[4]

-

Mass Spectrometry (MS): To confirm the molecular weight of the product (C₁₄H₁₇N₅O₇, MW: 351.32 g/mol ).

Concluding Remarks

This protocol provides a robust and reproducible method for the synthesis of 2'-Deoxy-3',5'-di-O-acetylguanosine. The success of this procedure hinges on the use of anhydrous conditions to prevent reagent decomposition and side reactions. Proper monitoring by TLC is essential for determining reaction completion and guiding the purification process. The resulting protected nucleoside is a valuable building block for further chemical transformations in the fields of medicinal chemistry and nucleic acid research.

References

- BenchChem. (2025).

- Koole, L. H., Buck, H. M., Kanters, J. A., & Schouten, A. (1988). 2'-Deoxy-3',5'-di-O-acetyl guanosine. Crystal structure and high resolution proton nuclear magnetic resonance investigations. Canadian Journal of Chemistry, 66(10), 2634–2641.

- GlycoPOD. (2021, October 6). O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols.

- Tandoğan, M. (2014, August 12). How can I get acetylation with acetic anhydride and prydine?

- Suzuki, T. (2016). Reactions of 3′,5′-di-O-acetyl-2′-deoxyguansoine and 3′,5′-di-O-acetyl-2′-deoxyadenosine to UV light in the presence of uric acid. Genes and Environment, 38(1), 19.

Sources

Application Note: Protocols for the Selective Acetylation of Deoxyguanosine Hydroxyls

Introduction & Strategic Overview

The selective functionalization of 2'-deoxyguanosine (dG) is a persistent challenge in nucleoside chemistry due to the competing nucleophilicity of the exocyclic amine (N2) and the poor solubility of the guanine base in standard organic solvents. While peracetylation (targeting 3'-OH, 5'-OH, and N2) is straightforward, selective acetylation of the hydroxyl groups—either simultaneously (3',5'-di-O-acetyl) or regioselectively (3'-O-acetyl vs. 5'-O-acetyl)—requires precise kinetic control or biocatalysis.

This Application Note details three validated protocols to achieve specific acetylation patterns while minimizing N2-acylation side products.

The "Guanine Challenge"[1]

-

Solubility: dG aggregates via Hoogsteen hydrogen bonding, requiring polar aprotic solvents (DMF, DMSO, Pyridine) that often accelerate non-selective acylation.

-

N2 Reactivity: Under standard acylation conditions (Ac₂O/Pyridine), the N2 position is often acylated, forming N2,3',5'-triacetyl-dG. Removing the N2-acetyl group without hydrolyzing the ester linkages requires carefully tuned solvolysis.

Selection Guide

| Desired Product | Recommended Protocol | Key Reagent | Selectivity Mechanism |

| 3',5'-Di-O-acetyl-dG | Protocol A (Chemical) | Ac₂O / TEA / DMAP | Base-catalyzed chemoselectivity |

| 5'-O-Acetyl-dG | Protocol B (Enzymatic) | CAL-B Lipase | Steric/Active-site specificity |

| 3'-O-Acetyl-dG | Protocol C (Enzymatic) | PPL / Subtilisin | Solvent-tuned regioselectivity |

Reaction Logic & Pathway Visualization

The following diagram illustrates the decision pathways and chemical logic for obtaining specific dG derivatives.

Figure 1: Synthetic pathways for selective dG acetylation. Green arrows indicate the direct protocols detailed in this guide.

Detailed Experimental Protocols

Protocol A: Chemoselective Synthesis of 3',5'-Di-O-acetyl-2'-deoxyguanosine

Objective: Simultaneous acetylation of both hydroxyls while leaving the N2 exocyclic amine free. Mechanism: Utilizing 4-dimethylaminopyridine (DMAP) in a specific solvent system (Acetonitrile/TEA) enhances the nucleophilicity of the hydroxyls relative to the sterically hindered and less nucleophilic N2 amine under controlled pH.

Materials:

-

2'-Deoxyguanosine (dried in vacuo over P₂O₅)

-

Acetic Anhydride (Ac₂O)

-

Triethylamine (TEA)

-

DMAP (Catalytic)[1]

-

Solvent: Acetonitrile (MeCN) or DMF (if solubility is limiting)

Step-by-Step Procedure:

-

Suspension: Suspend 2'-deoxyguanosine (1.0 eq, e.g., 2.67 g, 10 mmol) in anhydrous MeCN (50 mL). Note: If dG does not disperse well, add minimal dry DMF (max 10% v/v).

-

Base Addition: Add TEA (2.5 eq) and DMAP (0.1 eq). Stir at room temperature for 15 minutes.

-

Acylation: Cool the mixture to 0°C. Add Acetic Anhydride (2.2 eq) dropwise over 20 minutes.

-

Critical Control: Do not use a large excess of Ac₂O (e.g., >3 eq) as this promotes N-acetylation.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (10% MeOH in DCM). The product (Di-O-Ac) is less polar than dG but more polar than the triacetyl impurity.

-

Quenching: Add MeOH (5 mL) to quench residual anhydride. Stir for 10 minutes.

-

Workup: Evaporate solvents under reduced pressure. Resuspend the residue in cold water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

-

Purification: The organic layer may contain traces of N-acetylated product. Purify via flash chromatography (Silica gel, Gradient: 0-10% MeOH in DCM).

-

Yield Expectation: 60–75%.

-

Protocol B: Enzymatic Regioselective 5'-O-Acetylation

Objective: Exclusive acetylation of the primary 5'-OH. Mechanism: Candida antarctica Lipase B (CAL-B) exhibits high specificity for primary alcohols and tolerates the nucleoside structure. Vinyl acetate is used as an irreversible acyl donor.

Materials:

-

Enzyme: Immobilized CAL-B (e.g., Novozym 435)

-

Acyl Donor: Vinyl Acetate

-

Solvent: Anhydrous THF or 1,4-Dioxane (Pyridine inhibits the enzyme).

Step-by-Step Procedure:

-

Dissolution: Dissolve 2'-deoxyguanosine (1 mmol) in anhydrous THF (20 mL). Mild heating (40°C) and sonication may be required.

-

Enzyme Addition: Add Vinyl Acetate (5.0 eq) and Novozym 435 (50% w/w relative to substrate).

-

Incubation: Incubate at 40–50°C in an orbital shaker (200 rpm) for 24–48 hours.

-

Monitoring: Check HPLC every 12 hours. 5'-O-acetyl-dG appears as a distinct peak.

-

-

Termination: Filter off the immobilized enzyme. (The enzyme can be washed with THF and reused).

-

Isolation: Evaporate the filtrate to dryness.

-

Purification: Recrystallize from Ethanol/Water or purify via short silica plug to remove unreacted dG.

-

Yield Expectation: >85% (High regioselectivity).

-

Protocol C: Enzymatic Regioselective 3'-O-Acetylation

Objective: Exclusive acetylation of the secondary 3'-OH. Mechanism: This is chemically counter-intuitive (secondary vs. primary) but achievable using proteases like Subtilisin (e.g., Alcalase) or Porcine Pancreatic Lipase (PPL) in specific organic solvents where the enzyme's active site geometry favors the 3'-position.

Materials:

-

Enzyme: Subtilisin Carlsberg (protease) or PPL.

-

Acyl Donor: Vinyl Acetate or 2,2,2-Trifluoroethyl acetate.

-

Solvent: DMF or Acetone.[6]

Step-by-Step Procedure:

-

Setup: Dissolve 2'-deoxyguanosine (1 mmol) in DMF (10 mL).

-

Reaction: Add Subtilisin (dried powder, 100 mg) and Vinyl Acetate (6.0 eq).

-

Incubation: Stir at 45°C for 48–72 hours.

-

Note: Reaction rates are significantly slower than 5'-acylation.

-

-

Workup: Filter the enzyme. Evaporate DMF under high vacuum (< 1 mbar).

-

Purification: Flash chromatography is required to separate the 3'-isomer from trace 5'-isomer and starting material.

-

Yield Expectation: 40–60%.

-

Analytical Validation (QC)

To validate the protocols, compare the NMR shifts of the ribose protons. Acetylation causes a significant downfield shift (~1.0 ppm) of the proton attached to the acylated carbon (deshielding effect).

Table 1: Diagnostic ¹H NMR Shifts (DMSO-d₆)

| Proton | Unmodified dG (δ ppm) | 5'-O-Acetyl-dG (Protocol B) | 3'-O-Acetyl-dG (Protocol C) | 3',5'-Di-O-Acetyl-dG (Protocol A) |

| H-5' / H-5'' | ~3.5 - 3.6 | ~4.1 - 4.3 (Shifted) | ~3.5 - 3.6 | ~4.1 - 4.3 |

| H-3' | ~4.3 - 4.4 | ~4.3 - 4.4 | ~5.2 - 5.4 (Shifted) | ~5.2 - 5.4 |

| N2-H | ~6.4 (Broad) | ~6.5 | ~6.5 | ~6.5 (Present = No N-Ac) |

Note: If N2 is acetylated (impurity), the amide proton typically appears very downfield (>10 ppm) or the N2 peak disappears/sharpens depending on the solvent.

References

-

Regioselective Acylation of Nucleosides (Enzymatic)

- Biocatalytic synthesis of 5'-O- and 3'-O-acylated nucleosides using lipases and proteases.

-

Source: (Analogous protocol for acetylation).

-

Chemical Selective O-Acylation (Patent)

- Selective O-acylation of nucleosides using MeCN/TEA/DMAP systems.

-

Source:

-

Synthesis of 3',5'-Di-O-acetyl-8-oxodGuo (Chemical Baseline)

- Protocol for di-O-acetylation in pyridine (demonstr

-

Source:

-

Transient Protection Strategies

- Use of TMS to facilitate N-acylation (Inverse strategy, illustr

-

Source:

-

General Nucleoside Protocols

- BenchChem Application Notes on Guanosine Intermedi

-

Source:

Sources

- 1. EP1931692B1 - Selective o-acylation of nucleosides - Google Patents [patents.google.com]

- 2. Identification of products formed by reaction of 3',5'-di-O-acetyl-2'-deoxyguanosine with hypochlorous acid or a myeloperoxidase-H2O2-Cl- system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Optimized Protocol for the Acetylation of 2'-deoxyguanosine

Abstract & Application Scope

The acetylation of 2'-deoxyguanosine (dG) using acetic anhydride (

This protocol details the synthesis of

-

Purification standards: Lipophilic derivatives for HPLC calibration.

-

Synthetic intermediates: Precursors for

-protected building blocks (via selective -

Solubility modification: Enhancing the solubility of dG in organic solvents for subsequent functionalization.

Mechanistic Insight & Chemical Logic

The Role of Pyridine